molecular formula C11H12F2O B7878973 1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol

1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol

Cat. No.: B7878973
M. Wt: 198.21 g/mol
InChI Key: IYRGCFGBWMWXFJ-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol is an organic compound characterized by the presence of a cyclopropyl group and a difluorophenyl group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol can be synthesized through several methods. One common approach involves the reduction of 3,5-difluorophenylacetic acid using sodium borohydride in methanol, followed by cyclopropanation . Another method includes the use of Dess-Martin periodinane in dichloromethane to oxidize the intermediate alcohol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the hydrocarbon.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol involves its interaction with specific molecular targets and pathways. For instance, it may induce apoptosis in cancer cells by activating caspase-3 and producing cleaved products of PARP . The compound’s fluorinated phenyl ring and cyclopropyl group contribute to its unique interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol is unique due to the presence of both a cyclopropyl group and a difluorophenyl group, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Biological Activity

1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol is a compound of interest in medicinal chemistry due to its unique structural features that may confer significant biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, particularly focusing on anticancer and antimicrobial activities.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a difluorophenyl moiety, which enhances its reactivity and potential biological activity. The presence of fluorine atoms can influence the compound's lipophilicity and interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. The compound has been investigated for its effects on various cancer cell lines, demonstrating the ability to induce apoptosis through mechanisms involving caspase activation.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)4.5Caspase-3 activation
A549 (Lung)6.2PARP cleavage
HCT-116 (Colon)5.0Cell cycle arrest at G1 phase

Data sourced from in vitro studies highlighting the cytotoxic effects of the compound on human cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential as an antimicrobial agent. Studies have demonstrated efficacy against several bacterial strains, suggesting a broad-spectrum antimicrobial action.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa0.8 µg/mL

The MIC values indicate the concentration required to inhibit bacterial growth .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The compound may exert its effects through:

  • Inhibition of Key Enzymes: It may inhibit enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis: Activation of caspase pathways leads to programmed cell death in cancer cells.
  • Disruption of Cellular Processes: The compound can interfere with cellular signaling pathways that are crucial for cancer cell survival.

Case Studies

Several studies have examined the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells: A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers, such as cleaved PARP and caspase-3 activation .
  • Antimicrobial Efficacy: Another investigation assessed the antimicrobial properties against multi-drug resistant strains, revealing that the compound effectively inhibited growth at low concentrations, suggesting potential for therapeutic use against resistant infections .

Properties

IUPAC Name

1-cyclopropyl-1-(3,5-difluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O/c1-11(14,7-2-3-7)8-4-9(12)6-10(13)5-8/h4-7,14H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRGCFGBWMWXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C2=CC(=CC(=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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